(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
“(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H7F3N2O2 . It is a versatile substance used in various scientific research, with applications ranging from pharmaceutical studies to material synthesis.
Molecular Structure Analysis
The molecular structure of “(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide” is defined by its molecular formula, C9H7F3N2O2 . The exact arrangement of these atoms and their bonds can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Cyclization and Chemical Synthesis
(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide is involved in novel chemical synthesis processes. For instance, it participates in cyclization reactions to form benzofused lactams, offering a new route to these compounds. Such reactions are crucial for creating complex molecular structures used in medicinal chemistry and drug development (Fante, Soro, Siaka, Marrot, & Coustard, 2014).
Chemical Modification and Analysis Techniques
This compound is also pivotal in chemoselective acetylation processes, highlighting its utility in synthesizing intermediates for antimalarial drugs. Such chemoselective modifications are crucial for developing targeted therapeutic agents with improved efficacy and reduced side effects (Magadum & Yadav, 2018).
Advancements in Analytical Chemistry
Furthermore, the compound's derivatives, like AMACE1, showcase its application in enhancing analytical chemistry techniques, particularly in the trace organic analysis. This highlights its role in developing more sensitive and accurate methods for detecting and quantifying organic compounds in various samples (Lu & Giese, 2000).
Green Chemistry and Drug Discovery
It also plays a significant role in green chemistry, particularly in the environmentally friendly synthesis of potential analgesic and antipyretic agents. This underscores its importance in sustainable practices and drug discovery, emphasizing the shift towards more eco-conscious methodologies in pharmaceutical research (Reddy, Reddy, & Dubey, 2014).
properties
IUPAC Name |
(2E)-2-hydroxyimino-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)6-3-1-2-4-7(6)14-8(15)5-13-16/h1-5,16H,(H,14,15)/b13-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAHMDMEYZOZLN-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide |
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